5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14665436
InChI: InChI=1S/C10H13NO2S/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
SMILES:
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC14665436

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H13NO2S/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
Standard InChI Key IXJBEWGBFYWXLX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CC2=CC=C(S2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The molecule consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 5-position with a pyrrolidin-1-ylmethyl\text{pyrrolidin-1-ylmethyl} moiety . The pyrrolidine group, a saturated five-membered amine ring, is connected via a methylene bridge (CH2-\text{CH}_2-) to the thiophene core. This arrangement creates a hybrid structure with both polar (carboxylic acid, tertiary amine) and nonpolar (aromatic thiophene) regions, influencing its solubility and reactivity.

Tautomerism and Ionization

The carboxylic acid group (pKa3.35\text{p}K_a \approx 3.35) exists predominantly in its deprotonated form (COO-\text{COO}^-) under physiological conditions, while the pyrrolidine nitrogen (pKa10\text{p}K_a \approx 10) remains protonated in acidic environments. This zwitterionic character enhances water solubility, particularly in its hydrochloride salt form (CAS: 1431966-78-7, molecular weight: 247.74 g/mol) .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular formulaC10H13NO2S\text{C}_{10}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular weight211.28 g/mol (free acid)
Boiling point352.4 ± 32.0 °C (predicted)
Density1.319 ± 0.06 g/cm³ (predicted)
pKa\text{p}K_a3.35 ± 0.10 (carboxylic acid)
Hydrochloride salt molecular weight247.74 g/mol

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid is detailed in the provided sources, analogous methods for functionalized thiophenes suggest plausible pathways. For example, the patent CN108840854B describes chlorination and carboxylation strategies for 5-chlorothiophene-2-carboxylic acid , which could be adapted:

  • Thiophene Functionalization:

    • A Friedel-Crafts alkylation or nucleophilic substitution to introduce the pyrrolidinylmethyl group at the 5-position of thiophene.

    • Use of CH2Cl\text{CH}_2\text{Cl} as a methylene precursor, reacting with pyrrolidine under basic conditions.

  • Carboxylic Acid Introduction:

    • Oxidation of a methyl group at the 2-position using potassium permanganate (KMnO4\text{KMnO}_4) or nitric acid (HNO3\text{HNO}_3) .

  • Salt Formation:

    • Treatment with hydrochloric acid (HCl\text{HCl}) to yield the hydrochloride salt .

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-oxidation of thiophene) and achieving regioselectivity. Catalytic methods using palladium or nickel complexes may enhance efficiency, though no specific catalysts are mentioned in the sources .

Physicochemical Properties

Solubility and Stability

The free acid exhibits limited aqueous solubility due to its aromatic thiophene core but gains solubility in polar aprotic solvents (e.g., DMSO, DMFA). The hydrochloride salt improves water solubility, making it preferable for biological applications . Stability data are unavailable, but analogous thiophene derivatives degrade under strong UV light or extreme pH conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1700cm1\approx 1700 \, \text{cm}^{-1} (C=O stretch), 25003300cm12500-3300 \, \text{cm}^{-1} (O-H stretch), and 690cm1690 \, \text{cm}^{-1} (C-S vibration) .

  • NMR:

    • 1HNMR^1\text{H} \text{NMR}: Thiophene protons (δ6.87.5\delta 6.8-7.5), pyrrolidine methylene (δ3.54.0\delta 3.5-4.0), and carboxylic acid proton (δ1213\delta 12-13) .

    • 13CNMR^{13}\text{C} \text{NMR}: Carboxylic carbon (δ170175\delta 170-175), thiophene carbons (δ120140\delta 120-140) .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Pyrrolidine derivatives are prominent in drug discovery due to their bioavailability and structural rigidity . This compound’s dual functional groups make it a candidate for:

  • Anti-inflammatory Agents: Pyrrolidines inhibit cyclooxygenase (COX) enzymes, as noted in CymitQuimica’s catalog .

  • Anticancer Research: Thiophene-carboxylic acids interact with kinase domains, potentially blocking tumor proliferation.

Materials Science

The conjugated thiophene system suggests utility in:

  • Organic Semiconductors: As a dopant or charge-transport layer in OLEDs.

  • Coordination Chemistry: The carboxylic acid and amine groups may act as ligands for metal ions.

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